Lipophilicity Advantage Over 1-Chloro Analog
The target compound's computed partition coefficient (clogP) is approximately 4.2, while the direct 1-chloro-4-(phenylthiomethyl)phthalazine analog exhibits a lower clogP of 3.8. This difference of 0.4 log units indicates increased lipophilicity, which can enhance membrane permeability in cell-based assays and influence pharmacokinetic distribution [1]. The values are derived from consensus algorithmic predictions (ALOGPS, XLogP3) integrated into the PubChem database for structurally analogous phthalazine sulfides.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | clogP ≈ 4.2 |
| Comparator Or Baseline | 1-chloro-4-(phenylthiomethyl)phthalazine, clogP ≈ 3.8 |
| Quantified Difference | Δ clogP ≈ +0.4 |
| Conditions | Consensus logP prediction using ALOGPS and XLogP3 algorithms; public domain database values |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a critical parameter for intracellular target engagement in early drug discovery screening cascades.
- [1] PubChem. Predicted logP values for 1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine and 1-chloro-4-(phenylthiomethyl)phthalazine. NCBI. View Source
